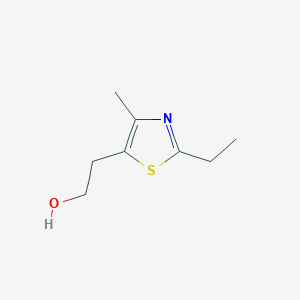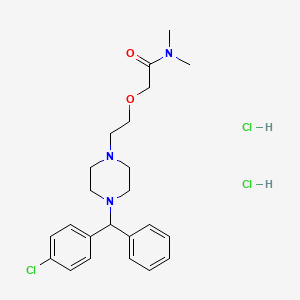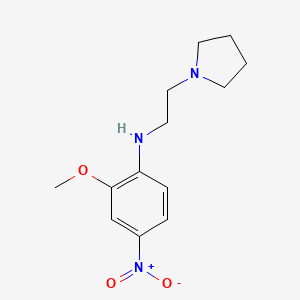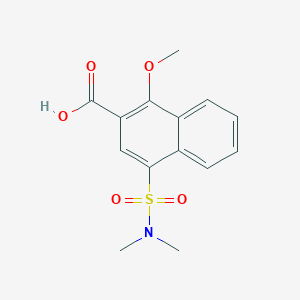![molecular formula C10H8ClN3O3 B8315299 Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate](/img/structure/B8315299.png)
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyrimidine ring.
Preparation Methods
The synthesis of Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with hydrazine hydrate, followed by cyclization with triethyl orthoformate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents using appropriate nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Pyrimidine derivatives: These compounds have a pyrimidine ring and are used in various medicinal applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C10H8ClN3O3 |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
ethyl 7-chloro-4-oxopyrimido[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-17-10(16)6-5-12-8-4-3-7(11)13-14(8)9(6)15/h3-5H,2H2,1H3 |
InChI Key |
UTAJPWYJQOWIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NN2C1=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Chloro-7-methyl-4-(2-propynylamino)thieno[3,2-d]pyrimidine](/img/structure/B8315332.png)
